Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative characterized by a phenyl group at position 2 and a 3-nitrobenzoyloxy ester at position 5.
Properties
IUPAC Name |
ethyl 5-(3-nitrobenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO7/c1-2-34-28(31)24-22-16-23(35-27(30)18-11-8-12-19(15-18)29(32)33)20-13-6-7-14-21(20)26(22)36-25(24)17-9-4-3-5-10-17/h3-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYNLYWIYTVAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, including nitration, esterification, and cyclization reactions. One common method involves the nitration of a benzoyl derivative, followed by esterification with ethanol under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid as a catalyst, and ethanol for esterification. Reduction reactions may involve hydrogen gas and a palladium catalyst .
Major Products
The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted benzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring structure also allows for interactions with DNA and proteins, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Varied Benzoyloxy Substituents
The target compound differs from analogues in the substituent at position 5. Key examples include:
Key Observations :
- The nitro group in the target compound likely reduces solubility in aqueous media compared to methoxy/ethoxy analogues but improves stability in oxidative environments .
- Steric effects vary: 3-nitrobenzoyloxy (meta-substitution) may allow better interaction with biological targets than para-substituted analogues .
Sulfonamide-Based Analogues
Several naphthofuran derivatives replace the benzoyloxy group with sulfonamide functionalities, altering electronic and biological profiles:
Key Observations :
Methyl vs. Phenyl Substituents at Position 2
The target compound’s phenyl group at position 2 contrasts with methyl-substituted analogues, affecting steric and electronic properties:
Key Observations :
- Methyl-substituted analogues may exhibit improved solubility and metabolic stability due to reduced steric hindrance .
Biological Activity
Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅N₁O₄
- Molecular Weight : 305.32 g/mol
- IUPAC Name : this compound
This compound features a naphthofuran backbone with a nitrobenzoyloxy substituent, which may contribute to its biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of naphthofuran have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The presence of electron-withdrawing groups like nitro can enhance these effects by increasing the compound's reactivity and interaction with cellular targets.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate | HCT-116 | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Cell Proliferation : It may interfere with the cell cycle, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the production of ROS, contributing to oxidative stress in tumor cells.
- Targeting Specific Pathways : Compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
-
Study on Naphthofuran Derivatives :
- Researchers synthesized a series of naphthofuran derivatives and evaluated their cytotoxicity against various cancer cell lines.
- Results indicated that modifications at the 5-position significantly enhanced anticancer activity.
-
Mechanistic Insights :
- A study explored the role of ROS in mediating the anticancer effects of nitro-substituted naphthofurans.
- Findings suggested that these compounds induce apoptosis through ROS-mediated pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
